Malabaricone A

Content Navigation

CAS Number

Product Name

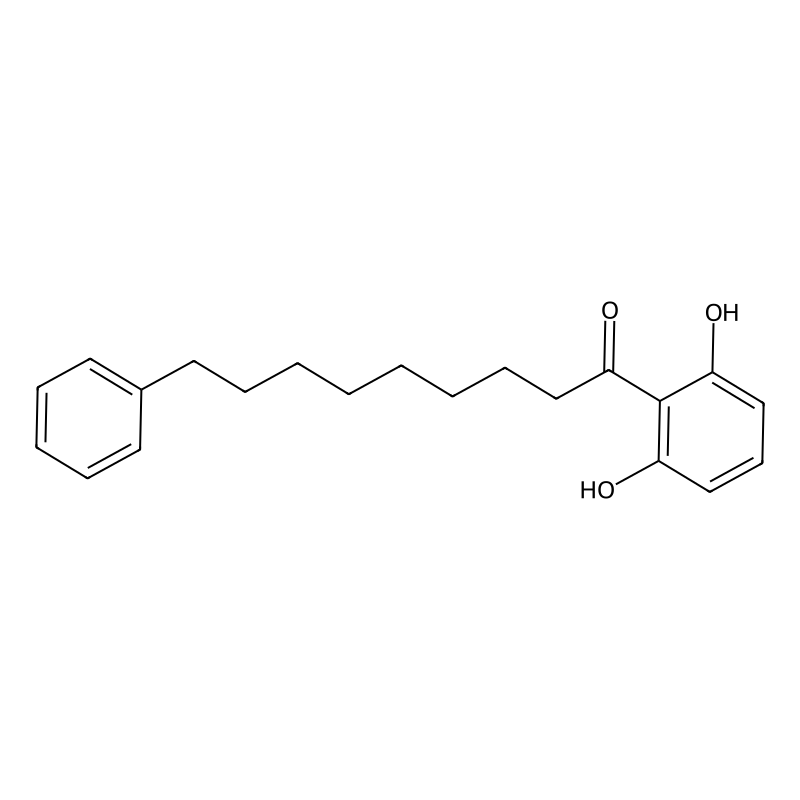

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Malabaricone A (1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one) is a naturally occurring diarylnonanoid isolated from Myristica species. In procurement and chemoinformatics, it serves as a critical baseline reference standard and stable precursor. Structurally, it features a resorcinol-like head group connected via a C9 aliphatic chain to an unsubstituted phenyl ring. Unlike its heavily hydroxylated analogs (such as Malabaricone B and C), Malabaricone A lacks a catechol or para-hydroxyl moiety on the terminal phenyl ring, granting it distinct baseline stability against auto-oxidation and making it a preferred stable reference material for diarylnonanoid profiling and redox-dependent cytotoxicity assays [1].

Substituting Malabaricone A with generic antioxidants or its close in-class analogs (Malabaricone B or C) fundamentally alters experimental and process outcomes. Malabaricone C contains a highly reactive catechol moiety that drives potent free-radical scavenging but also renders it highly susceptible to rapid auto-oxidation and copper-mediated degradation. In contrast, Malabaricone A's terminal unsubstituted phenyl ring eliminates this rapid oxidation pathway, shifting its primary biological mechanism from direct antioxidant scavenging to the targeted induction of redox imbalance and reactive oxygen species (ROS) generation in specific cell lines. Using Malabaricone C when Malabaricone A is required will result in false positives in antioxidant assays, poor shelf-life stability, and a failure to replicate Malabaricone A's unique collateral sensitivity profiles in multidrug-resistant models [1].

Superior Cytotoxic Potency in Triple-Negative Breast Cancer (TNBC) Models

In comparative viability assays against MDA-MB-231 TNBC cells, Malabaricone A demonstrates significantly higher antiproliferative potency than its hydroxylated analogs. Malabaricone A achieved an IC50 of 8.11 ± 0.03 μM, whereas Malabaricone B, C, and D exhibited weaker activity with IC50 values ranging from 15.12 to 19.63 μM. This nearly two-fold increase in potency establishes Malabaricone A as the preferred diarylnonanoid scaffold for TNBC-targeted drug development[1].

| Evidence Dimension | Antiproliferative IC50 |

| Target Compound Data | 8.11 ± 0.03 μM |

| Comparator Or Baseline | Malabaricones B, C, and D (15.12 - 19.63 μM) |

| Quantified Difference | ~1.8x to 2.4x higher potency |

| Conditions | MDA-MB-231 cell line, 24 h exposure (MTT assay) |

Buyers sourcing precursors for TNBC research should prioritize Malabaricone A over other malabaricones to maximize baseline cytotoxic efficacy.

Differential Efficacy in Leukemic Cell Lines vs. Malabaricone C

Malabaricone A exhibits potent cytotoxicity in U937 leukemic cells, driven by a massive induction of reactive oxygen species (ROS). Quantitative flow cytometric analysis revealed that Malabaricone A (at 15 μg/mL) induced a 24.92-fold increase in ROS generation, resulting in an IC50 of 12.7 ± 0.46 μg/mL. In stark contrast, the highly antioxidant Malabaricone C failed to induce significant cytotoxicity in the same model, yielding an IC50 > 50 μg/mL [1].

| Evidence Dimension | Cytotoxicity IC50 and ROS generation |

| Target Compound Data | IC50 = 12.7 ± 0.46 μg/mL (24.92-fold ROS increase) |

| Comparator Or Baseline | Malabaricone C (IC50 > 50 μg/mL) |

| Quantified Difference | >3.9x higher potency for Malabaricone A |

| Conditions | U937 leukemic cell line |

This stark contrast proves that Malabaricone A cannot be substituted with Malabaricone C when evaluating ROS-mediated apoptotic pathways in leukemia models.

Collateral Sensitivity in Multidrug-Resistant (MDR) Phenotypes

Malabaricone A displays a rare 'collateral sensitivity' profile, meaning it is more effective against drug-resistant cells than their sensitive counterparts. In P-glycoprotein overexpressing CEM/ADR5000 cells, Malabaricone A achieved an IC50 of 5.40 ± 1.41 μg/mL, which was 1.8-fold more potent than its activity against the parent CCRF CEM cell line (IC50 = 9.72 ± 1.08 μg/mL). This specific property makes it an invaluable procurement choice for MDR research [1].

| Evidence Dimension | Cytotoxicity IC50 in MDR vs. sensitive cells |

| Target Compound Data | 5.40 ± 1.41 μg/mL (MDR) |

| Comparator Or Baseline | 9.72 ± 1.08 μg/mL (Sensitive baseline) |

| Quantified Difference | 1.8-fold higher efficacy in the resistant line |

| Conditions | CEM/ADR5000 vs. CCRF CEM T-lymphoblastic leukemic cells |

Researchers targeting P-glycoprotein-mediated multidrug resistance require this exact compound to exploit its unique collateral sensitivity mechanism.

Chemical Stability and Baseline Reference Suitability

While Malabaricone C is frequently cited for its high DPPH radical scavenging activity, its catechol moiety makes it highly unstable and prone to rapid auto-oxidation and copper-mediated degradation. Malabaricone A, lacking the terminal phenolic hydroxyls, exhibits much lower direct radical scavenging but significantly higher chemical stability. This structural difference makes Malabaricone A the superior choice as a stable analytical standard for diarylnonanoid quantification and a reliable negative control in catechol-dependent redox assays [1].

| Evidence Dimension | Chemical stability and auto-oxidation susceptibility |

| Target Compound Data | High stability (unsubstituted terminal phenyl ring) |

| Comparator Or Baseline | Malabaricone C (High instability due to catechol auto-oxidation) |

| Quantified Difference | Structural elimination of the primary auto-oxidation site |

| Conditions | Benchtop handling, analytical standard preparation, and redox assays |

For industrial QA/QC and chemoinformatic profiling, Malabaricone A offers the necessary shelf-life and stability that highly active analogs like Malabaricone C lack.

Analytical Standard for Diarylnonanoid Profiling

Due to its high chemical stability and lack of an auto-oxidizing catechol group, Malabaricone A is the preferred analytical reference standard for the chromatographic profiling of Myristicaceae extracts. It provides a reliable baseline for quantifying more reactive analogs like Malabaricones B and C [1].

Precursor for TNBC-Targeted Drug Development

Given its superior IC50 (8.11 μM) against MDA-MB-231 cells compared to other malabaricones, Malabaricone A is the optimal starting scaffold for synthesizing novel acylphenol derivatives aimed at triple-negative breast cancer therapies [2].

Probe for ROS-Mediated Apoptosis in Leukemia

Because Malabaricone A induces a massive (nearly 25-fold) increase in ROS generation in U937 cells—unlike the antioxidant Malabaricone C—it is specifically procured as a pharmacological probe to study redox-imbalance-driven apoptosis in hematological malignancies [3].

Research on P-Glycoprotein Multidrug Resistance

Malabaricone A's demonstrated collateral sensitivity against CEM/ADR5000 cells makes it a highly specialized procurement choice for research programs focused on overcoming P-glycoprotein-mediated multidrug resistance in T-lymphoblastic leukemia[4].

References

- [1] Antioxidant Activity of Myristica malabarica Extracts and Their Constituents. J. Agric. Food Chem., 2005, 53(15), 5921-5927.

- [2] Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. RSC Adv., 2024, 14, 28741.

- [3] Malabaricone-A Induces A Redox Imbalance That Mediates Apoptosis in U937 Cell Line. PLoS ONE, 2012, 7(5): e36938.

- [4] The variable chemotherapeutic response of Malabaricone-A in leukemic and solid tumor cell lines depends on the degree of redox imbalance. Phytomedicine, 2015, 22(7-8):713-723.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4